

# Application Notes and Protocols for Acoustic Rhinometry with PF-03654764

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## Compound of Interest

Compound Name: PF-03654764

Cat. No.: B1256340

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## Introduction

These application notes provide a detailed protocol for the use of acoustic rhinometry in assessing the efficacy of **PF-03654764**, a selective histamine H3 receptor antagonist, for the treatment of nasal congestion associated with allergic rhinitis. Acoustic rhinometry is a non-invasive technique that measures the cross-sectional area and volume of the nasal cavity. It offers an objective assessment of nasal patency, complementing subjective symptom scores in clinical research.

**PF-03654764** is an investigational compound that has been evaluated in clinical trials for its potential to alleviate symptoms of allergic rhinitis.[1][2] This document outlines a standardized protocol for conducting acoustic rhinometry measurements in a clinical trial setting to evaluate the effects of **PF-03654764** on nasal airway dimensions. The protocol is synthesized from established standards for acoustic rhinometry and methodologies employed in clinical trials of similar compounds.

## Experimental Protocols

### Study Design

A randomized, double-blind, placebo-controlled, crossover study is recommended to assess the efficacy of **PF-03654764**. Participants with a history of seasonal allergic rhinitis would be

exposed to a relevant allergen (e.g., ragweed pollen) in an environmental exposure unit to induce a consistent allergic response.

Treatment Arms:

- Group 1: **PF-03654764** + Fexofenadine (H1 receptor antagonist)
- Group 2: Placebo + Fexofenadine
- Group 3: Placebo alone

Fexofenadine is included as a background H1 antagonist, a common practice in studies of H3 antagonists for allergic rhinitis.

## Acoustic Rhinometry Protocol

### 1. Subject Preparation:

- Subjects should acclimatize to the temperature and humidity of the examination room for at least 30 minutes prior to measurement.
- Subjects should be instructed to avoid nasal sprays, decongestants, and vigorous nose blowing for a specified period before the measurements.
- The procedure should be clearly explained to the subject to ensure cooperation and minimize movement during the measurement.

### 2. Equipment and Calibration:

- A commercially available acoustic rhinometer should be used.
- The system must be calibrated daily according to the manufacturer's instructions, typically using a set of test cavities of known dimensions.
- The appropriate nosepiece size should be selected for each subject to ensure a proper seal at the nostril without distorting the nasal anatomy. A sealant may be used to prevent air leaks.

### 3. Measurement Procedure:

- Baseline acoustic rhinometry measurements should be taken prior to allergen exposure and drug administration.
- Measurements should be performed in a quiet room with controlled temperature and humidity.[3][4]
- The subject should be seated comfortably in an upright position with their head stabilized.
- The probe of the acoustic rhinometer is placed at the entrance of one nostril, ensuring an airtight seal.
- The subject is instructed to hold their breath for the duration of the measurement (typically a few seconds).
- At least three technically acceptable measurements should be obtained for each nostril, and the average should be used for analysis.
- Post-dose and post-allergen exposure measurements should be taken at specified time points (e.g., 60, 120, 180, and 240 minutes) to assess the time course of the drug's effect.

### 4. Data Parameters:

- Minimum Cross-Sectional Area (MCA): The narrowest point in the anterior part of the nasal cavity (nasal valve area).
- Nasal Cavity Volume (NCV): The volume of the nasal cavity between two defined points, typically from the nostril to a distance of 5 or 7 cm.

## Data Presentation

The following tables summarize the expected quantitative data from a clinical trial investigating **PF-03654764** using acoustic rhinometry. Based on a study of a closely related H3 receptor antagonist, PF-03654746, no significant changes in objective acoustic rhinometry measures were observed, although subjective symptoms improved.

Table 1: Subjective Nasal Symptom Scores (Post-Allergen Exposure)

Treatment Group	Mean Change in Total Nasal Symptom Score (TNSS) from Baseline	Standard Error	p-value vs. Placebo
PF-03654764 + Fexofenadine	-1.5	0.4	<0.05
Placebo + Fexofenadine	-0.8	0.4	>0.05
Placebo	-0.5	0.4	-

Note: Data are hypothetical and for illustrative purposes, based on findings for similar compounds.

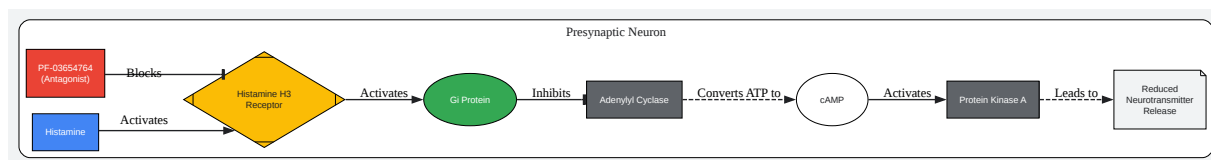
Table 2: Acoustic Rhinometry Measurements (Post-Allergen Exposure)

Treatment Group	Mean Change in Minimum Cross-Sectional Area (MCA) (cm <sup>2</sup> ) from Baseline	Standard Deviation	p-value vs. Placebo	Mean Change in Nasal Cavity Volume (NCV) (cm <sup>3</sup> ) from Baseline	Standard Deviation	p-value vs. Placebo
PF-03654764 + Fexofenadine	No significant change	N/A	>0.05	No significant change	N/A	>0.05
Placebo + Fexofenadine	No significant change	N/A	>0.05	No significant change	N/A	>0.05
Placebo	No significant change	N/A	-	No significant change	N/A	-

Note: A study on a similar H3 antagonist, PF-03654746, found no significant effect on mean minimum cross-sectional area or nasal volume after allergen challenge.

## Mandatory Visualization

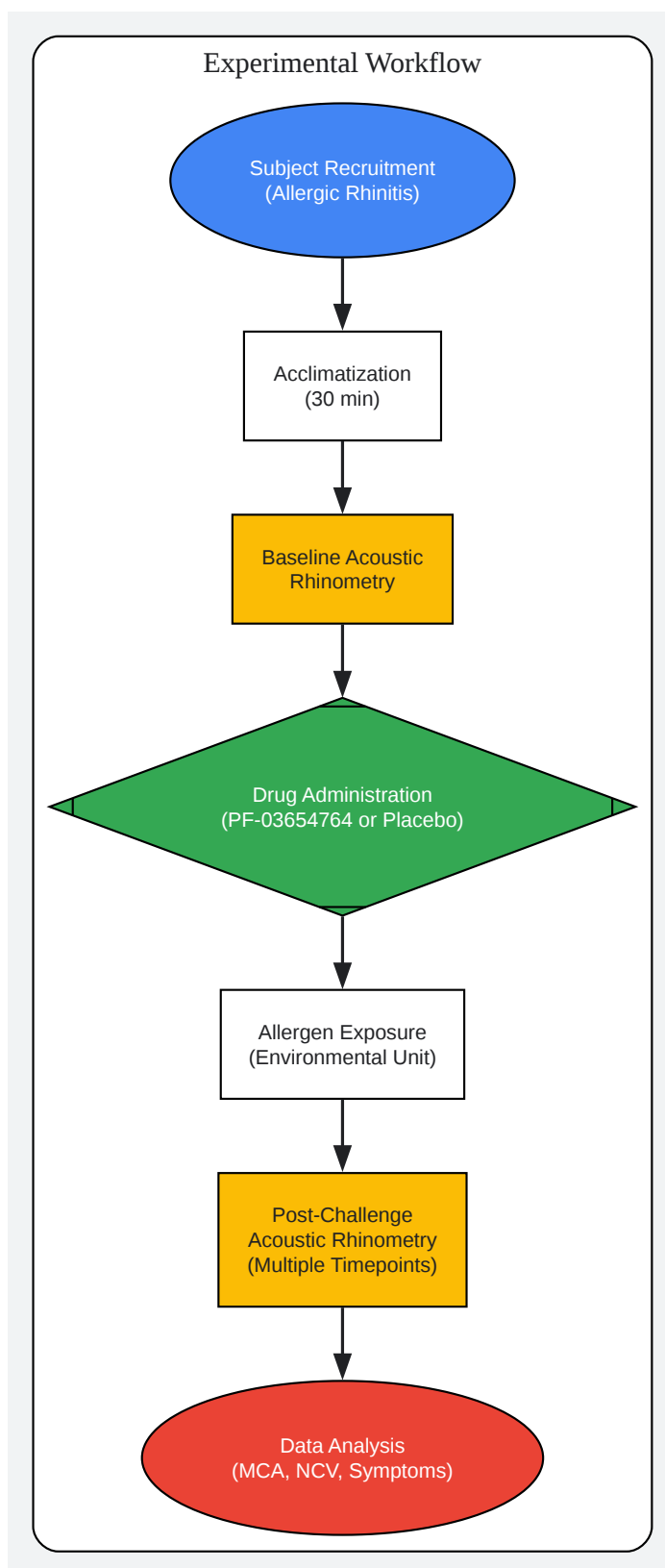
### Histamine H3 Receptor Signaling Pathway



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Caption: Histamine H3 Receptor Signaling Pathway.

## Acoustic Rhinometry Experimental Workflow



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Caption: Acoustic Rhinometry Experimental Workflow.

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## References

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